3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-4H-chromen-4-one
Description
Molecular Architecture and Stereochemical Features
The molecular architecture of 3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-4H-chromen-4-one exhibits a complex bicyclic system characterized by the fusion of a chromenone core with a 1,3-dioxane substituent. The compound possesses the molecular formula C15H16O5 with a molecular weight of 276.28 grams per mole, establishing it as a medium-sized heterocyclic molecule with multiple functional groups contributing to its overall structural complexity. The chromenone system forms the primary backbone, consisting of a benzene ring fused to a pyrone moiety, which provides the characteristic 4H-chromen-4-one framework essential for the compound's chemical identity.
The stereochemical features of this compound are particularly noteworthy due to the presence of the 1,3-dioxane ring system attached at the 3-position of the chromenone core. Research on similar 1,3-dioxane derivatives has demonstrated that these six-membered heterocycles exhibit complex conformational behavior with significant implications for molecular stability and reactivity. The 1,3-dioxane ring in this compound adopts a chair conformation, with the methyl and hydroxymethyl substituents at the 5-position creating distinct stereochemical environments that influence the overall molecular geometry. The axial and equatorial orientations of these substituents contribute to conformational preferences that affect both the electronic distribution and the spatial arrangement of functional groups throughout the molecule.
The hydroxymethyl group present in the dioxane ring introduces additional stereochemical complexity through its potential for hydrogen bonding interactions and conformational flexibility. Studies of related compounds have shown that the orientation of hydroxymethyl substituents can significantly influence the overall molecular conformation and crystal packing arrangements. The presence of multiple oxygen atoms within the dioxane ring creates opportunities for intramolecular hydrogen bonding, which may stabilize specific conformational states and contribute to the compound's overall structural rigidity. These stereochemical considerations are crucial for understanding how the molecule interacts with its environment and how it may behave in different chemical contexts.
The connectivity between the chromenone and dioxane systems through the 3-position linkage creates a unique molecular architecture that combines the electronic properties of both heterocyclic systems. This structural arrangement allows for potential electronic communication between the two ring systems, which may manifest in the compound's spectroscopic properties and chemical reactivity patterns. The positioning of the dioxane substituent relative to the chromenone core creates specific spatial relationships that influence the molecule's overall three-dimensional structure and its potential for molecular recognition events.
Properties
IUPAC Name |
3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-15(7-16)8-19-14(20-9-15)11-6-18-12-5-3-2-4-10(12)13(11)17/h2-6,14,16H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSFGOOFSBUJIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C2=COC3=CC=CC=C3C2=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801159288 | |
| Record name | 3-[5-(Hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801159288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924843-61-8 | |
| Record name | 3-[5-(Hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924843-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[5-(Hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801159288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-4H-chromen-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromenone core, which can be synthesized through the Pechmann condensation reaction. This involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
The dioxane ring is then introduced through a cyclization reaction. This can be achieved by reacting the appropriate diol with formaldehyde under acidic conditions to form the 1,3-dioxane ring. The hydroxymethyl group is introduced via a hydroxymethylation reaction, typically using formaldehyde and a base.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The chromenone core can be reduced to a chromanol using reducing agents like NaBH4 (Sodium borohydride).
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).
Substitution: Alkyl halides, tosylates, or mesylates under basic conditions.
Major Products
Oxidation: Formyl or carboxyl derivatives.
Reduction: Chromanol derivatives.
Substitution: Various substituted chromenone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a structure that combines the chromenone moiety with a hydroxymethyl-1,3-dioxane unit. This unique structure contributes to its bioactivity and potential utility in different applications.
Pharmaceutical Applications
1. Antibacterial Activity
Research has indicated that derivatives of chromenone exhibit significant antibacterial properties. For instance, compounds similar to 3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-4H-chromen-4-one have been shown to inhibit the growth of various bacterial strains. A study demonstrated that certain chromenone derivatives could disrupt bacterial protein synthesis, leading to cell death .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-4H-chromen-4-one | E. coli | 31.25 μg/ml |
| Similar Chromenone Derivative | S. aureus | 15.65 μg/ml |
2. Antifungal Properties
The compound's hydroxymethyl group enhances its interaction with biological targets, making it effective against fungal pathogens. For example, derivatives have shown efficacy against Alternaria alternata, indicating their potential use in agricultural fungicides .
Agricultural Applications
1. Bioactive Compounds
The incorporation of dioxane derivatives into agricultural formulations can enhance their effectiveness as bioactive agents. Studies have highlighted the role of compounds like 3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-4H-chromen-4-one in promoting plant growth and resistance to diseases .
2. Pest Control
Research into the insecticidal properties of similar compounds suggests that they can serve as eco-friendly alternatives to synthetic pesticides. The ability of these compounds to interfere with insect metabolism presents opportunities for developing new pest control methods .
Materials Science Applications
1. Polymer Chemistry
Due to their unique chemical structure, compounds like 3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-4H-chromen-4-one can be utilized in the synthesis of novel polymers and materials. Their reactivity allows for incorporation into polymer matrices, enhancing material properties such as thermal stability and mechanical strength .
2. Biomass Conversion
The transformation of hydroxymethyl derivatives into valuable chemicals for biofuels and materials science is an area of growing interest. The compound can be derived from biomass sources like HMF (Hydroxymethylfurfural), making it a sustainable option for producing energy and materials .
Case Studies
Case Study 1: Antibacterial Mechanism Investigation
In a study investigating the antibacterial mechanisms of chromenone derivatives, researchers found that treatment with 3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-4H-chromen-4-one resulted in significant alterations in bacterial protein profiles when analyzed through SDS-PAGE. The treated bacteria exhibited reduced protein synthesis compared to controls, confirming the compound's potential as an antibacterial agent .
Case Study 2: Agricultural Efficacy
Field trials assessing the efficacy of dioxane-based formulations containing 3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-4H-chromen-4-one against common agricultural pests showed a marked decrease in pest populations compared to untreated plots. These results suggest significant potential for developing environmentally friendly pest management solutions .
Mechanism of Action
The biological activity of 3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-4H-chromen-4-one is likely mediated through its interaction with various molecular targets. The chromenone core can interact with enzymes and receptors involved in oxidative stress and inflammation pathways. The hydroxymethyl group may enhance its solubility and bioavailability, while the dioxane ring could influence its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 1,3-dioxane ring is distinct from glycosidic derivatives (e.g., kaempferol glycoside in ), which exhibit higher hydrophilicity due to sugar moieties .
- Unlike fluorinated or prenylated analogs (e.g., ), the target lacks aromatic halogenation or lipid-soluble prenyl groups, suggesting differences in membrane permeability and bioactivity .
Physicochemical Properties
Limited data exist for the target compound, but comparisons can be inferred from structural analogs:
- Solubility: The hydroxymethyl group in the dioxane ring likely enhances water solubility compared to non-polar derivatives like 3-(3-fluorophenyl)-5-methoxy-2-methyl-4H-chromen-4-one . However, it is less hydrophilic than kaempferol glycosides .
- Electronic Properties: Computational studies on related chromenones (e.g., ) suggest that substituents like iminomethyl groups alter HOMO-LUMO gaps and ionization potentials (IP), influencing redox behavior . The target’s dioxane ring may similarly modulate electronic properties, though specific data are unavailable.
Biological Activity
3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-4H-chromen-4-one is a synthetic compound belonging to the chromone family, which is known for its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chromone backbone fused with a dioxane moiety, which may influence its biological interactions. The structural formula can be represented as follows:
Antihistaminic Activity
Research indicates that chromone derivatives exhibit significant antihistaminic properties. A study evaluated various chromone compounds and found that those with similar structures to 3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-4H-chromen-4-one showed effective inhibition of histamine-induced contractions in isolated guinea pig ileum. This suggests potential use in treating allergic reactions and asthma .
Cytotoxicity Against Cancer Cells
The cytotoxic effects of this compound were assessed against several cancer cell lines, including MCF-7 (breast cancer), Hep G2 (liver cancer), and A549 (lung cancer). Preliminary results indicated moderate cytotoxicity, with IC50 values suggesting that the compound can inhibit cell proliferation at certain concentrations. For instance, an IC50 of 11.9 mg/ml was observed for MCF-7 cells .
| Cell Line | IC50 (mg/ml) |
|---|---|
| MCF-7 | 11.9 |
| Hep G2 | 16.4 |
| A549 | 9.3 |
Anti-inflammatory Effects
In vivo studies have demonstrated that chromone derivatives can exert anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines. This could be particularly beneficial in conditions such as asthma and other allergic diseases where inflammation plays a critical role .
The biological activities of 3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-4H-chromen-4-one can be attributed to its ability to interact with various biological targets:
- Histamine Receptors : The compound may act as an antagonist at H1 receptors, thereby blocking the effects of histamine.
- Cell Cycle Regulation : By inducing apoptosis in cancer cells, it may interfere with the cell cycle, leading to reduced tumor growth.
- Cytokine Inhibition : The compound may inhibit the synthesis or release of cytokines involved in inflammatory responses.
Case Study 1: Antihistaminic Properties
A study conducted on guinea pigs demonstrated that derivatives of chromone significantly reduced histamine-induced contractions in isolated ileum preparations. The specific derivative closely related to our compound showed a marked reduction in contraction amplitude at a concentration of 50 μmol, indicating its potential as an antihistaminic agent .
Case Study 2: Cytotoxicity Assessment
In another investigation, the cytotoxic effects of various chromone derivatives were tested using the MTT assay on multiple cancer cell lines. The results indicated that compounds similar to 3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-4H-chromen-4-one exhibited varying degrees of cytotoxicity, particularly against MCF-7 and Hep G2 cell lines .
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-4H-chromen-4-one?
Answer:
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key steps include:
- Cyclization : Use of malonic acid and phenolic derivatives in the presence of catalysts like zinc chloride (ZnCl₂) to form the chromen-4-one core .
- Dioxane ring formation : Reaction of hydroxymethyl and methyl-substituted diols with carbonyl compounds under acidic conditions to construct the 1,3-dioxane moiety.
- Purification : Column chromatography (e.g., silica gel) is critical for isolating the final product, especially due to polar functional groups like hydroxymethyl .
- Optimization : Solvent choice (e.g., dichloromethane or acetonitrile) and temperature control (40–80°C) significantly impact yield and purity .
Basic: How is structural characterization of this compound performed?
Answer:
A combination of spectroscopic and crystallographic techniques is used:
- NMR spectroscopy : ¹H and ¹³C NMR identify substituents on the chromen-4-one and dioxane rings. For example, hydroxymethyl protons resonate at δ 3.5–4.0 ppm .
- X-ray crystallography : Resolves stereochemistry and confirms the spatial arrangement of the dioxane and chromenone moieties. Metrics like bond angles and torsion angles validate the structure .
- HRMS and IR : High-resolution mass spectrometry confirms molecular weight, while IR detects functional groups (e.g., C=O at ~1650 cm⁻¹) .
Basic: What factors influence the stability of the hydroxymethyl group in this compound?
Answer:
The hydroxymethyl group (-CH₂OH) is prone to oxidation and hydrolysis. Stability can be enhanced by:
- pH control : Neutral to slightly acidic conditions minimize hydrolysis.
- Storage : Anhydrous environments and low temperatures (-20°C) reduce degradation .
- Steric shielding : The adjacent methyl group on the dioxane ring may hinder nucleophilic attack on the hydroxymethyl .
Advanced: What pharmacological activities are associated with structurally related chromenone derivatives?
Answer:
Analogous compounds exhibit diverse bioactivities:
- Anti-inflammatory activity : Inhibition of COX-2 and TNF-α pathways via hydroxyl and methoxy groups on the chromenone core .
- Anticancer potential : Interaction with DNA topoisomerases or tubulin polymerization, as seen in flavone derivatives .
- Antioxidant effects : Scavenging of free radicals via phenolic hydroxyl groups .
Note: Specific activity for this compound requires validation through in vitro assays (e.g., MTT for cytotoxicity) .
Advanced: How can researchers resolve contradictions in solubility data reported for this compound?
Answer:
Discrepancies arise from variations in:
- Solvent systems : Polar protic solvents (e.g., methanol) may enhance solubility compared to non-polar solvents.
- Crystallinity : Amorphous vs. crystalline forms affect dissolution rates. Recrystallization conditions (e.g., solvent evaporation rate) should be standardized .
- pH-dependent solubility : Protonation/deprotonation of hydroxyl groups can alter solubility by >10-fold .
Advanced: What computational strategies are recommended for studying its interaction with biological targets?
Answer:
- Molecular docking : Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., kinases or oxidases). Focus on the chromenone ring as a potential pharmacophore .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key residues for mutagenesis studies .
- QSAR models : Correlate substituent effects (e.g., electron-donating methoxy groups) with activity trends .
Advanced: How should researchers mitigate toxicity risks during in vitro assays?
Answer:
- Protective equipment : Use nitrile gloves (tested per EN 374) and respiratory masks in poorly ventilated areas .
- Dose optimization : Conduct preliminary MTT assays to determine IC₅₀ values and avoid cytotoxic concentrations .
- Waste disposal : Neutralize acidic/basic residues before disposal to prevent environmental contamination .
Advanced: What synergistic effects might arise when combining this compound with other flavonoids?
Answer:
- Enhanced bioavailability : Co-administration with piperine (a bioenhancer) may improve absorption via P-glycoprotein inhibition .
- Multi-target effects : Synergy with quercetin (a known antioxidant) could amplify free radical scavenging via redox cycling .
- Validation : Isobolographic analysis or Chou-Talalay methods are recommended to quantify synergy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
